molecular formula C11H19NO4 B014464 Ethyl 2-cyano-4,4-diethoxybutyrate CAS No. 52133-67-2

Ethyl 2-cyano-4,4-diethoxybutyrate

Cat. No. B014464
CAS RN: 52133-67-2
M. Wt: 229.27 g/mol
InChI Key: AHKACZDKUNMFBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-cyano-4,4-diethoxybutyrate-related compounds involves several key steps, including ring-opening reactions, alcoholysis, protection and deprotection of hydroxyl groups, and cyanidation. For instance, Ethyl (R)-(-)-4-Cyano-3-hydroxybutyrate was synthesized from (S)-(-)-epichlorohydrin by ring-opening with sodium cyanide, followed by a series of protection and deprotection steps to achieve a total yield of 57% (Jiang Cheng-jun, 2009).

Molecular Structure Analysis

The molecular structure of ethyl 2-cyano-4,4-diethoxybutyrate and its derivatives can be characterized by various spectroscopic techniques, including IR, UV, and NMR. For example, the structural and theoretical evidence was provided for the reaction products of ethyl(ethoxymethylene)cyanoacetate with 5-phenoxymethyl-2-amino-2-oxazoline, leading to the understanding of its molecular configuration and tautomerism (C. Chaimbault et al., 1999).

Chemical Reactions and Properties

Ethyl 2-cyano-4,4-diethoxybutyrate undergoes various chemical reactions, including hydrogenation, which can be highly enantioselective, leading to the production of ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess (ee). This process is sensitive to reaction conditions such as temperature (Qinghua Meng et al., 2008).

Scientific Research Applications

  • Synthesis of Cyclopropanedioic Acid Intermediates : Jiang Cheng-jun (2009) reported the synthesis of Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate from (S)-(-)-epichlorohydrin, yielding a promising intermediate for cyclopropanedioic acid synthesis (Jiang Cheng-jun, 2009).

  • Drug Discovery and Compound Synthesis : S. David and A. Veyrières (1970) presented a method for preparing 3-amino-2,3-dideoxytetrose derivatives from ethyl malonate and methyl 2-amino-4,4-dimethoxybutyrate, with potential applications in drug discovery and new compound synthesis (S. David & A. Veyrières, 1970).

  • Diradical Polymerization : Tong Li et al. (1991) found that Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC) initiates diradical polymerization of acrylonitrile, which is significant for polymer chemistry (Tong Li et al., 1991).

  • Synthesis of Pyrrole Derivatives : Prativa B. S. Dawadi et al. (2011) demonstrated the synthesis of a new library of pyrrole derivatives using Ethyl 2-chloroacetoacetate and its 4-chloro isomer, important for organic chemistry and pharmaceutical research (Prativa B. S. Dawadi et al., 2011).

  • Enantiomeric Purity in ACE Inhibitors : P. Herold et al. (2000) showed the synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate with high enantiomeric purity, an important intermediate for ACE inhibitors (P. Herold et al., 2000).

  • Crystal Packing Studies : Zhenfeng Zhang et al. (2011) analyzed the crystal packing of Ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing rare nonhydrogen bonding interactions, which is significant in the study of crystallography (Zhenfeng Zhang et al., 2011).

  • Surgical Adhesives : Y. Tseng et al. (1990) evaluated 2-cyanoacrylates, including ethoxyethyl-2-cyanoacrylate, as surgical adhesives, showing their effectiveness in maintaining skin closure without suturing (Y. Tseng et al., 1990).

Safety And Hazards

Ethyl 2-cyano-4,4-diethoxybutyrate is irritating to eyes, respiratory system, and skin5. It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised5.


Future Directions

The future directions for Ethyl 2-cyano-4,4-diethoxybutyrate are not specified in the search results. Given its use in chemical research2, it is likely to continue to be used in the synthesis of various compounds.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

ethyl 2-cyano-4,4-diethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-4-14-10(15-5-2)7-9(8-12)11(13)16-6-3/h9-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKACZDKUNMFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(C#N)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399970
Record name Ethyl 2-cyano-4,4-diethoxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-4,4-diethoxybutyrate

CAS RN

52133-67-2
Record name Ethyl 2-cyano-4,4-diethoxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-cyanoacetate (1000 g, 8.84 mol), 2-bromo-1,1-diethoxyethane (400 g, 2.03 mol), KI (33.4 g, 0.201 mol) and K2CO3 (280 g, 2.03 mol) was heated to reflux for 12 hrs. The reaction mixture was diluted with CH2Cl2 (1000 mL) and the resulting precipitate was filtered off and the filtrate was washed with brine and dried over anhydrous Na2SO4. The solvent was removed in vacuo and the residue distilled to give the title compound (136 g, 29.2% yield) as a light yellow oil that was used as is in the next step.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step Two
Yield
29.2%

Synthesis routes and methods II

Procedure details

2-Bromo-1,1-diethoxyethane (4 g, 20 mmol, 1.0 eq.) was added to a mixture of ethyl 2 cyanoacetate (11.4 g, 101 mmol, 5.0 eq.), K2CO3 (2.8 g, 20 mmol, 1.0 eq.) and NaI (200 mg, 1.3 mmol, 0.06 eq.), as described in J. Chem. Soc., 1960, 131-138. The reaction mixture was refluxed for 4 h at 145° C. After cooling, the reaction mixture was purified by chromatography on silica gel (eluted with petroleum ether/ethyl acetate (80:1→40:1→10:1) to give 3.57 g of xlii-a as a colorless oil (78%). 1H NMR (400 MHz, CDCl3): δ 4.70 (t, J=5.6 Hz, 1H), 4.26 (q, J=7.2 Hz, 2H), 3.78-3.64 (m, 3H), 3.62-3.45 (m, 2H), 2.35-2.14 (m, 2H), 1.34 (q, J=7.2 Hz, 3H), 1.25-1.16 (m, 6H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-cyano-4,4-diethoxybutyrate
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Ethyl 2-cyano-4,4-diethoxybutyrate
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Ethyl 2-cyano-4,4-diethoxybutyrate

Citations

For This Compound
6
Citations
F Seela, W Bussmann, A Goetze… - Journal of medicinal …, 1984 - ACS Publications
The N-methyl isomers of 2-amino-3, 7-dihydro-4H-pyrrolo [2, 3-d] pyrimidin-4-one1 (2a) have been synthesized re-giospecifically and their structures assigned. The 3-methyl compound …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
F Seela, U Kretschmer - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
3‐Dimethyl‐7‐deazaxanthine 2′‐deoxyribofuranosides 1a and 6a and their N‐3 isopropyl congeners 1b and 6b have been prepared employing the nucleobase anions 7a or 7b and 2…
PC Srivastava, FF Knapp Jr - Journal of medicinal chemistry, 1984 - ACS Publications
A rapid iodination method has been developed for the synthesis of the new 123I-labeled phosphonium cation [(£)-l-iodo-l-penten-5-yl] triphenylphosphonium iodideby I+ treatment of …
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
R Fuerst, JY Choi, AM Knapinska, L Smith… - Bioorganic & medicinal …, 2018 - Elsevier
A structure-activity/structure-property relationship study based on the physicochemical as well as in vitro pharmacokinetic properties of a first generation matrix metalloproteinase (MMP)-…
J Frydrych, L Poštová Slavětínská, M Dračínský… - Molecules, 2020 - mdpi.com
An efficient route to acylated acyclic nucleosides containing a branched hemiaminal ether moiety is reported via three-component alkylation of N-heterocycle (purine nucleobase) with …
Number of citations: 5 0-www-mdpi-com.brum.beds.ac.uk
MJ Storek - 2003 - search.proquest.com
The execution of information contained within the genome is mediated by transcription factors. Structural insight into their DNA binding specificity has become a subject of interest in …

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